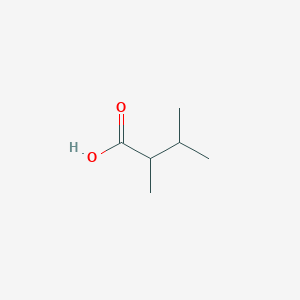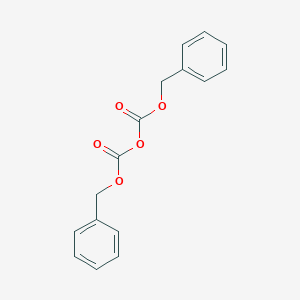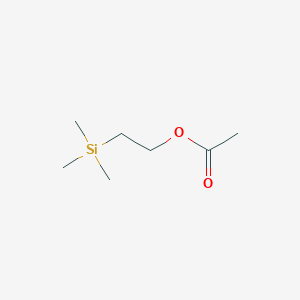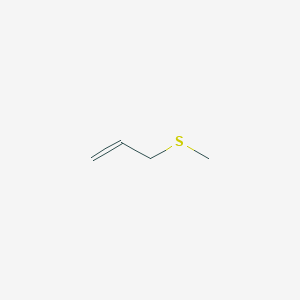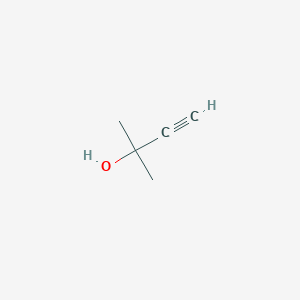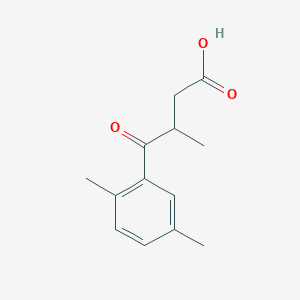
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA belongs to the class of beta-keto acids and is a derivative of acetoacetic acid. It is a white crystalline solid that is soluble in organic solvents like ethanol and acetone.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid varies depending on its application. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to exert its anticancer activity by inducing apoptosis in cancer cells. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid acts as a bridging ligand between metal ions to form metal-organic frameworks.
Effets Biochimiques Et Physiologiques
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can induce apoptosis in cancer cells by activating the caspase pathway. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. In vivo studies have shown that 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also stable under normal lab conditions and can be stored for extended periods. However, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has some limitations for lab experiments. It is toxic and requires proper handling and disposal. 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is also sensitive to moisture and light, which can affect its stability.
Orientations Futures
There are several future directions for the study of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be further evaluated for its potential as an anticancer agent and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be studied for its potential as a precursor for the synthesis of metal-organic frameworks with specific properties. In addition, the synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be optimized to improve its yield and purity.
Méthodes De Synthèse
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials like 2,5-dimethylbenzaldehyde and ethyl acetoacetate. The synthesis involves the condensation of these starting materials followed by oxidation and decarboxylation to yield 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid. The synthesis of 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been extensively studied for its potential applications in various fields like organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been used as a building block for the synthesis of various compounds like beta-keto esters, beta-diketones, and beta-keto amides. In medicinal chemistry, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been evaluated for its potential as an anticancer agent, anti-inflammatory agent, and as an inhibitor of acetylcholinesterase. In materials science, 4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
Propriétés
Numéro CAS |
16206-39-6 |
|---|---|
Nom du produit |
4-(2,5-Dimethylphenyl)-3-methyl-4-oxobutanoic acid |
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4-(2,5-dimethylphenyl)-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)13(16)10(3)7-12(14)15/h4-6,10H,7H2,1-3H3,(H,14,15) |
Clé InChI |
ZYCTURVYTQAFJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)C(C)CC(=O)O |
Synonymes |
3-(2,5-Dimethylbenzoyl)butyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




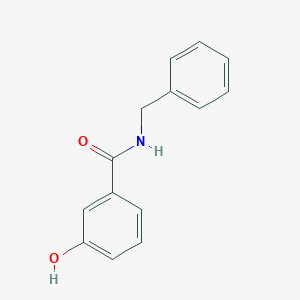
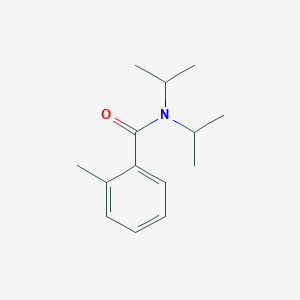
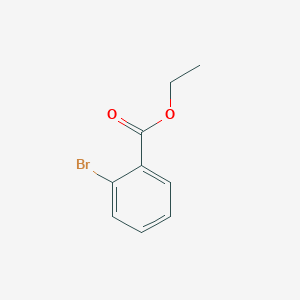

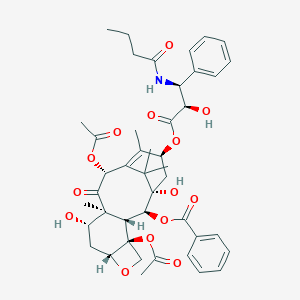
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
